molecular formula C7H8NNaO2S B1412464 Sodium 4-(1,3-thiazol-2-yl)butanoate CAS No. 1803585-21-8

Sodium 4-(1,3-thiazol-2-yl)butanoate

Cat. No.: B1412464
CAS No.: 1803585-21-8
M. Wt: 193.2 g/mol
InChI Key: YWJPTCJPQWWBTC-UHFFFAOYSA-M
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Description

Sodium 4-(1,3-thiazol-2-yl)butanoate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1,3-thiazol-2-yl)butanoate typically involves the reaction of 1,3-thiazole with butanoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazolyl ester, which is then neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions carried out in reactors under controlled conditions. The process ensures high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of thiazolyl carboxylic acids.

  • Reduction: Production of thiazolyl alcohols.

  • Substitution: Generation of various substituted thiazoles.

Scientific Research Applications

Sodium 4-(1,3-thiazol-2-yl)butanoate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In studying enzyme mechanisms and biological pathways.

  • Medicine: As a precursor for pharmaceuticals and therapeutic agents.

  • Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Sodium 4-(1,3-thiazol-2-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Sodium 4-(1,3-thiazol-2-yl)butanoate is compared with other similar thiazole derivatives, such as Sulfathiazole and Benzothiazole. While these compounds share structural similarities, this compound is unique in its specific applications and reactivity. The comparison highlights its distinct advantages and potential for innovation in various fields.

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Properties

IUPAC Name

sodium;4-(1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c9-7(10)3-1-2-6-8-4-5-11-6;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPTCJPQWWBTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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